4-Methyl-7-(trifluoromethoxy)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide
CAS No.: 1799979-19-3
Cat. No.: VC2749783
Molecular Formula: C11H12F3NO3S
Molecular Weight: 295.28 g/mol
* For research use only. Not for human or veterinary use.
![4-Methyl-7-(trifluoromethoxy)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide - 1799979-19-3](/images/structure/VC2749783.png)
Specification
CAS No. | 1799979-19-3 |
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Molecular Formula | C11H12F3NO3S |
Molecular Weight | 295.28 g/mol |
IUPAC Name | 4-methyl-7-(trifluoromethoxy)-2,3,4,5-tetrahydro-1λ6,2-benzothiazepine 1,1-dioxide |
Standard InChI | InChI=1S/C11H12F3NO3S/c1-7-4-8-5-9(18-11(12,13)14)2-3-10(8)19(16,17)15-6-7/h2-3,5,7,15H,4,6H2,1H3 |
Standard InChI Key | VFLXFEHGJGDHMF-UHFFFAOYSA-N |
SMILES | CC1CC2=C(C=CC(=C2)OC(F)(F)F)S(=O)(=O)NC1 |
Canonical SMILES | CC1CC2=C(C=CC(=C2)OC(F)(F)F)S(=O)(=O)NC1 |
Introduction
Chemical Identity and Structural Characterization
Basic Chemical Information
4-Methyl-7-(trifluoromethoxy)-2,3,4,5-tetrahydrobenzo[f] thiazepine 1,1-dioxide is a specialized heterocyclic compound that belongs to the benzothiazepine family. This compound is characterized by its unique molecular structure featuring a seven-membered ring system with sulfur and nitrogen heteroatoms. The presence of a trifluoromethoxy group at the 7-position and a methyl group at the 4-position gives this compound its distinctive chemical properties. Additionally, the 1,1-dioxide designation indicates the presence of a sulfone functional group, where the sulfur atom is bonded to two oxygen atoms, significantly affecting the compound's reactivity and physical properties.
Property | Value | Source |
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CAS Number | 1799979-19-3 | |
Molecular Formula | C11H12F3NO3S | |
Molecular Weight | 295.28 g/mol | |
Minimum Purity Specification | 95% | |
Hazard Classification | Not hazardous for transport |
The structural characteristics of this compound can be compared to related benzothiazepine derivatives to better understand its potential properties. While the specific compound has a trifluoromethoxy substituent, related compounds such as 7-Methoxy-2,3,4,5-tetrahydrobenzo[f] thiazepine feature different substitution patterns and ring arrangements that influence their chemical behavior and biological activities.
Structural Features and Classification
Core Structure Analysis
The core structure of 4-Methyl-7-(trifluoromethoxy)-2,3,4,5-tetrahydrobenzo[f] thiazepine 1,1-dioxide consists of a benzene ring fused to a seven-membered heterocyclic ring containing both sulfur and nitrogen atoms. This arrangement classifies it as a benzothiazepine derivative, specifically a 1,2-benzothiazepine as indicated by the positional numbering in its name. The 1,1-dioxide designation indicates that the sulfur atom in the heterocyclic ring is oxidized to a sulfone group (SO2), which significantly alters the electronic properties of the molecule compared to non-oxidized sulfur-containing heterocycles.
The compound features several key structural elements that define its chemical identity and potential reactivity:
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A partially saturated seven-membered heterocyclic ring (tetrahydro designation)
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A fused benzene ring providing aromatic character
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A trifluoromethoxy (OCF3) substituent at the 7-position of the benzene ring
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A methyl substituent at the 4-position of the heterocyclic ring
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A sulfone group (SO2) at positions 1,1 of the heterocyclic ring
These structural features collectively contribute to the compound's physical and chemical properties, potentially influencing its solubility, stability, and interactions with biological systems.
Comparison with Related Benzothiazepine Derivatives
4-Methyl-7-(trifluoromethoxy)-2,3,4,5-tetrahydrobenzo[f] thiazepine 1,1-dioxide belongs to a broader family of benzothiazepine compounds, which have garnered significant research interest due to their diverse biological activities. Comparing this compound with related structures highlights important structural variations that may influence their properties and applications.
Table 2. Structural Comparison of 4-Methyl-7-(trifluoromethoxy)-2,3,4,5-tetrahydrobenzo[f] thiazepine 1,1-dioxide with Related Compounds
While 7-Methoxy-2,3,4,5-tetrahydrobenzo[f] thiazepine (CAS: 145903-31-7) shares the benzothiazepine scaffold, it differs in having a 1,4-arrangement of the nitrogen and sulfur atoms in the heterocyclic ring and lacks the oxidized sulfur functionality . Similarly, 7-methoxy-4-methyl-2,3,4,5-tetrahydrobenzo[f] thiazepine (CAS: 927871-76-9) features a methyl group at the 4-position like our target compound but contains a methoxy rather than trifluoromethoxy substituent and maintains a different arrangement of the nitrogen and sulfur atoms .
These structural differences are expected to significantly influence the compounds' physical properties, chemical reactivity, and potential biological activities. The presence of the highly electronegative trifluoromethoxy group in 4-Methyl-7-(trifluoromethoxy)-2,3,4,5-tetrahydrobenzo[f] thiazepine 1,1-dioxide, for instance, likely enhances its lipophilicity and metabolic stability compared to the methoxy-substituted analogs.
Synthesis and Chemical Reactivity
Chemical Reactivity Considerations
The presence of several functional groups in 4-Methyl-7-(trifluoromethoxy)-2,3,4,5-tetrahydrobenzo[f] thiazepine 1,1-dioxide suggests complex chemical reactivity profiles. The sulfone group (SO2) is strongly electron-withdrawing, potentially activating adjacent carbon atoms toward nucleophilic attack. The tertiary amine functionality (from the nitrogen in the heterocyclic ring) provides a site for potential reactivity with electrophiles or in coordination with metal centers.
The trifluoromethoxy group introduces unique properties to the compound, including:
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Increased lipophilicity compared to methoxy analogs
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Enhanced metabolic stability due to the presence of the CF3 group
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Altered electronic properties of the aromatic ring
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Potential hydrogen bond accepting capabilities
These reactive features make the compound potentially valuable in medicinal chemistry applications, where such properties can influence pharmacokinetic parameters and target binding interactions.
Physical Properties and Characterization
Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1H NMR would show signals for the methyl group, the tetrahydro ring protons, and the aromatic protons
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13C NMR would display the appropriate number of carbon signals, including characteristic shifts for the aromatic, trifluoromethoxy, and sulfone-adjacent carbons
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19F NMR would be particularly useful for characterizing the trifluoromethoxy group
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Mass Spectrometry:
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Would confirm the molecular weight (295.28 g/mol) and provide fragmentation patterns characteristic of the benzothiazepine scaffold and the trifluoromethoxy substituent
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Infrared (IR) Spectroscopy:
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Would show characteristic absorption bands for the sulfone group (typically strong bands around 1300-1350 cm-1 and 1120-1160 cm-1)
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Additional bands would be expected for the ether linkage in the trifluoromethoxy group and the aromatic ring
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UV-Visible Spectroscopy:
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Would provide information about the chromophoric system, with absorption maxima expected due to the aromatic ring and its conjugation with adjacent groups
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These spectroscopic techniques, when combined, would provide comprehensive structural confirmation and purity assessment of the compound.
Applications and Research Significance
Research Applications
4-Methyl-7-(trifluoromethoxy)-2,3,4,5-tetrahydrobenzo[f] thiazepine 1,1-dioxide is primarily available as a research chemical, with specific applications in the field of medicinal chemistry and drug discovery . The compound is explicitly designated for research and development purposes only, highlighting its current status as an experimental compound rather than an approved therapeutic agent .
The significance of this compound in research contexts likely stems from the established importance of benzothiazepines as a privileged scaffold in medicinal chemistry. Benzothiazepine derivatives have been found active against different families of targets, making them valuable starting points for lead discovery in drug development processes . The first clinically used 1,5-benzothiazepine was diltiazem, followed by clentiazem, both known for their cardiovascular actions . Other benzothiazepine derivatives have demonstrated potential in treating CNS disorders .
The specific structural features of 4-Methyl-7-(trifluoromethoxy)-2,3,4,5-tetrahydrobenzo[f] thiazepine 1,1-dioxide—particularly the trifluoromethoxy substituent and the 1,1-dioxide functionality—suggest it may have been designed or isolated to explore structure-activity relationships within this class of compounds, potentially targeting similar biological systems or investigating new therapeutic applications.
Structure-Activity Relationship Considerations
The structural modifications present in 4-Methyl-7-(trifluoromethoxy)-2,3,4,5-tetrahydrobenzo[f] thiazepine 1,1-dioxide compared to other benzothiazepine derivatives suggest specific design considerations that may influence its biological activity:
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The trifluoromethoxy substituent at the 7-position:
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Increases lipophilicity, potentially enhancing membrane permeability
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Provides metabolic stability against oxidative degradation
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Creates a unique electronic environment that may influence receptor binding
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The 1,1-dioxide functionality (sulfone group):
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Alters the electronic distribution in the heterocyclic ring
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May serve as a hydrogen bond acceptor in binding interactions
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Could influence the conformational preferences of the seven-membered ring
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The methyl substituent at the 4-position:
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Affects the basicity of the adjacent nitrogen atom
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Provides steric influence that may impact receptor binding
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May protect against certain metabolic transformations
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These structural features collectively contribute to the compound's potential pharmacological profile and may inform the design of next-generation benzothiazepine derivatives with enhanced properties or selectivity profiles.
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